Cyclophenazine hydrochloride

Description

Historical Context of Preclinical and Mechanistic Investigations of Cyclobenzaprine (B1214914) Hydrochloride

The journey of cyclobenzaprine hydrochloride began in the late 1950s with its initial synthesis. rseselearning.org Its structural similarity to tricyclic antidepressants, such as amitriptyline, was noted early on and guided some of the initial pharmacological investigations. rseselearning.orgpatsnap.com Animal studies were pivotal in elucidating its mechanism of action. These preclinical investigations demonstrated that cyclobenzaprine hydrochloride does not act directly on skeletal muscle or at the neuromuscular junction. nih.govfda.gov Instead, its effects were traced to the central nervous system, primarily at the brain stem. nih.govpatsnap.com

Early research in animal models showed that cyclobenzaprine reduced or abolished skeletal muscle hyperactivity. fda.gov These studies suggested that the compound's net effect is a reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems. nih.gov The United States Food and Drug Administration (FDA) approved cyclobenzaprine for medical use in 1977, solidifying its place in clinical practice. wikipedia.org

Subsequent mechanistic studies have sought to further refine the understanding of its action at the molecular level. Research has indicated that cyclobenzaprine's effects are likely mediated through its interaction with various neurotransmitter systems. patsnap.com In particular, its activity as a 5-HT2 receptor antagonist is thought to contribute significantly to its muscle relaxant properties by inhibiting descending serotonergic pathways in the spinal cord. drugbank.comdroracle.ai

Academic Significance and Identified Research Gaps in Cyclobenzaprine Hydrochloride Studies

Cyclobenzaprine hydrochloride is one of the most well-studied muscle relaxants, and its widespread use has cemented its academic significance. nih.gov However, despite decades of research, the precise mechanism of action has not been fully elucidated, and several research gaps remain. drugbank.comnih.gov

One significant area of ongoing investigation is the comprehensive characterization of its receptor binding profile and the functional consequences of these interactions. While its affinity for various serotonin (B10506), adrenergic, histamine (B1213489), and muscarinic receptors is known, the exact contribution of each to its therapeutic effects and side-effect profile is still being explored. wikipedia.org

Furthermore, there is a recognized need for more extensive research into the long-term effects of cyclobenzaprine use. sciencedaily.comneura.edu.au Most studies have focused on its short-term efficacy, and there is a lack of robust data on its effects beyond a few weeks of treatment. nih.govsciencedaily.com

Another identified gap is the relative lack of comparative efficacy studies. While cyclobenzaprine has been shown to be more effective than placebo, there is a need for more head-to-head trials comparing it with other muscle relaxants and analgesics to better define its place in therapy. researchgate.net

Finally, the development of new formulations and the exploration of novel therapeutic applications for cyclobenzaprine hydrochloride represent active areas of research. investing.com For instance, investigations into its potential role in treating conditions beyond muscle spasms, such as fibromyalgia, are ongoing. drugbank.cominvesting.com The development of extended-release formulations has also been a focus, aiming to improve patient compliance and potentially reduce side effects. researchgate.net

Detailed Research Findings

Preclinical studies have been instrumental in defining the pharmacological profile of cyclobenzaprine hydrochloride. Below are tables summarizing key findings from these investigations.

| Receptor | Ki (nM) |

|---|---|

| 5-HT2A | 5.2–29 |

| 5-HT2C | 5.2–57 |

| Histamine H1 | 1.3 |

| α1A-Adrenergic | 5.6 |

| Muscarinic M1 | 7.9 |

| Animal Model | Observed Effect | Reference |

|---|---|---|

| Attenuation of morphine-induced rigidity in rats | Effective and moderately specific | nih.gov |

| Decerebrate rigidity in cats | Effective and moderately specific | nih.gov |

| Polysynaptic linguomandibular reflex in cats | Potent effect | nih.gov |

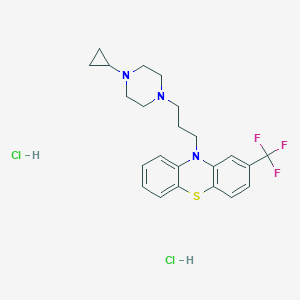

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15686-74-5 |

|---|---|

Molecular Formula |

C23H28Cl2F3N3S |

Molecular Weight |

506.5 g/mol |

IUPAC Name |

10-[3-(4-cyclopropylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |

InChI |

InChI=1S/C23H26F3N3S.2ClH/c24-23(25,26)17-6-9-22-20(16-17)29(19-4-1-2-5-21(19)30-22)11-3-10-27-12-14-28(15-13-27)18-7-8-18;;/h1-2,4-6,9,16,18H,3,7-8,10-15H2;2*1H |

InChI Key |

PGFVMQPOOFLBBI-UHFFFAOYSA-N |

SMILES |

C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |

Canonical SMILES |

C1CC1N2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Cyclophenazine Hydrochloride

Established Synthetic Pathways for Cyclophenazine (B97007) Hydrochloride

The construction of the phenothiazine (B1677639) nucleus is the cornerstone of synthesizing cyclophenazine. While various synthetic strategies exist for tricyclic systems, it is crucial to distinguish between pathways for different molecular backbones.

Multi-Step Chemical Synthesis Approaches

Multi-step synthesis allows for the controlled and stepwise construction of complex molecules from simple, readily available starting materials. acs.org This approach is fundamental to creating the specific substitution patterns required for pharmacologically active compounds like cyclophenazine.

Phloroglucinol (B13840) and its derivatives are versatile building blocks in organic synthesis, often used in the creation of various pharmaceuticals and natural products due to their unique chemical properties. researchgate.net However, a synthetic pathway starting from phloroglucinol is not a standard or commonly reported method for the synthesis of the phenothiazine ring system central to cyclophenazine. The established routes to phenothiazines typically rely on different precursors.

It is important to clarify that synthetic strategies involving the reaction of 5-dibenzosuberenone with Grignard reagents are characteristic of the synthesis of cyclobenzaprine (B1214914), a tricyclic muscle relaxant with a dibenzocycloheptene core. rsc.org This pathway is not applicable to the synthesis of cyclophenazine, which is a phenothiazine derivative.

The classical and most common multi-step synthesis of the phenothiazine core involves the direct reaction of a suitably substituted diphenylamine (B1679370) with elemental sulfur. slideshare.netdtic.milresearchgate.netyoutube.com This fusion reaction, often catalyzed by a small amount of iodine, was first reported by Bernthsen in 1883. researchgate.net The process involves heating the diphenylamine and sulfur, leading to the cyclization and formation of the 1,4-thiazine ring. dtic.milyoutube.com

Another significant multi-step approach is the Ullmann condensation or Ullmann-type coupling. This method typically involves the copper-catalyzed reaction between an aryl halide and an amine to form a diarylamine intermediate, which can then be cyclized. byjus.com Modern variations of this reaction can also construct the phenothiazine ring directly. For instance, a substituted o-aminothiophenol can be reacted with a substituted o-halonitrobenzene in the presence of a copper catalyst to form the phenothiazine scaffold. researchgate.net

| Method | Key Reagents | Catalyst/Conditions | Description |

| Bernthsen Reaction | Substituted Diphenylamine, Sulfur | Iodine (catalyst), High Temperature (fusion) | A classic method involving the direct fusion of a diarylamine with sulfur to form the phenothiazine ring. slideshare.netresearchgate.net |

| Ullmann Condensation | o-aminothiophenol, o-halonitrobenzene | Copper salt (e.g., CuI), Base, High Temperature | A versatile method for forming C-N and C-S bonds to construct the tricyclic system. researchgate.net |

One-Pot Synthesis Techniques for Enhanced Efficiency

To improve efficiency, reduce waste, and shorten reaction times, modern organic synthesis has moved towards one-pot procedures where multiple reaction steps are performed in the same vessel without isolating intermediates. fda.gov Several one-pot methods for synthesizing phenothiazine derivatives have been developed.

One such approach utilizes a palladium-catalyzed tandem C-N bond formation between aryl halides and primary amines to construct the phenothiazine skeleton from readily available precursors. rsc.org Another innovative one-pot method involves a rhodium-catalyzed C-H thiolation followed by a copper-catalyzed C-N amination, starting from acetanilide (B955) and 2-bromothiophenol, demonstrating high atom economy and good yields. nih.gov Copper-catalyzed tandem reactions have also been effectively used, for example, in the synthesis of pyrrolo[3,2,1-kl]phenothiazines from 2-alkynyl-6-iodoanilines and o-bromobenzenethiols in a single pot. acs.orgnih.gov These methods represent a significant advancement over traditional multi-step syntheses by streamlining the path to complex phenothiazine structures.

| Catalyst System | Starting Materials | Key Features | Reference |

| Rhodium(III) / Copper(II) | Acetanilide, 2-Bromothiophenol | High atom economy, broad substrate scope. | nih.gov |

| Palladium | Aryl halides, Primary amines | Versatile, tandem C-N bond formation. | rsc.org |

| Copper(I) | 2-alkynyl-6-iodoanilines, o-bromobenzenethiols | Tandem C-S coupling/double cyclization. | acs.orgnih.gov |

Electrochemical Synthesis Methods for Cyclophenazine Hydrochloride

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, using electrical current to drive chemical reactions. researchgate.net This technique has been successfully applied to the synthesis and derivatization of phenothiazines. mdpi.comnih.gov Electrosynthesis can be performed under mild conditions and often avoids the need for harsh or toxic reagents. nih.govdntb.gov.ua For phenothiazines, electrochemical methods are particularly useful for oxidation reactions, such as the formation of sulfoxides, which are common metabolites of phenothiazine-based drugs. mdpi.com

The process is typically carried out in an undivided electrochemical cell with inert electrodes, such as glassy carbon or platinum. mdpi.comchemrxiv.org By controlling the applied current or potential, selective transformations on the phenothiazine molecule can be achieved.

The electrochemical oxidation of phenothiazines is initiated by the formation of a highly reactive intermediate known as a radical cation. mdpi.comchemrxiv.org In this process, the phenothiazine molecule loses one electron at the anode (the working electrode) to form a radical cation (PTZ•+). mdpi.com This species is central to the subsequent chemical reactions.

The initial one-electron oxidation is a reversible process and corresponds to the formation of the radical cation, where the unpaired electron and positive charge are delocalized across the nitrogen and sulfur atoms and the aromatic rings. mdpi.commdpi.com This radical cation is electrophilic and can react with nucleophiles present in the solution or undergo further oxidation. For example, in the presence of water, the S-centered radical cation can be intercepted by hydroxide (B78521) ions, leading to the formation of a phenothiazine sulfoxide (B87167) after further steps. mdpi.com This electrochemical approach allows for the controlled synthesis of oxidized derivatives under environmentally benign conditions. nih.govchemrxiv.org

Optimization of Reaction Conditions and Cost-Effectiveness

The optimization of reaction conditions is a critical step in chemical synthesis, aimed at maximizing product yield and purity while minimizing costs and environmental impact. For a complex molecule like this compound, this process involves systematically adjusting various parameters. Key factors that are typically optimized include reaction temperature, solvent, catalysts, and the concentration of reactants. researchgate.netresearchgate.net For instance, in related synthetic processes, a shift in solvent from toluene (B28343) to dimethylformamide (DMF) or the use of a specific acid concentration, such as 2.0 N HCl, has been shown to significantly improve product yields. researchgate.net Similarly, the choice of photocatalyst and light source intensity can be determining factors in light-promoted reactions. researchgate.netresearchgate.net

Modern approaches to reaction optimization leverage algorithms and automated systems. nih.gov Multitask Bayesian Optimization (MTBO), for example, uses data from previous experiments to more rapidly identify optimal conditions for new reactions, exploring parameters like temperature, residence time in a flow reactor, and catalyst concentration. nih.gov This methodology can accelerate the discovery of ideal synthetic pathways, leading to higher efficiency and yield. nih.gov

The cost-effectiveness of a synthesis is intrinsically linked to the optimization of these conditions. It is a balance between the cost of raw materials, energy consumption, and the expense of purification, against the final yield and purity of the product. An increase in yield from 68% to 76% by simply changing the acid concentration represents a significant improvement in cost-effectiveness. researchgate.net Strategies become cost-effective when the incremental gain in yield or purity outweighs the associated costs, a principle applicable across pharmaceutical manufacturing. nih.govnih.gov

Table 1: Illustrative Parameters for Reaction Optimization This table presents a generalized example of how reaction conditions can be varied to optimize the synthesis of a complex molecule.

| Parameter | Condition A | Condition B | Condition C | Observed Outcome |

|---|---|---|---|---|

| Solvent | Toluene | Acetonitrile (B52724) | NMP | Yield improved from 71% with Acetonitrile to 83% with NMP. nih.gov |

| Catalyst Ligand | JohnPhos | SPhos | XPhos | XPhos ligand found to be optimal in a multi-task optimization campaign. nih.gov |

| Temperature | 50 °C | 89 °C | 150 °C | Optimal temperature determined to be 89°C for a specific C-H activation. nih.gov |

| Additive | None | 1.1 N HCl | 2.0 N HCl | Addition of 2.0 N HCl increased product yield to 76%. researchgate.net |

Production and Investigation of this compound Analogues and Derivatives

The generation of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at refining the properties of a lead compound. nih.gov This involves the targeted chemical modification of the parent structure, such as this compound, to produce new molecules with potentially enhanced characteristics.

Several established strategies are employed to create analogues of complex bioactive molecules. nih.gov These methods allow chemists to explore the structure-activity relationship and fine-tune the compound's properties. nih.gov

Scaffold-Based Modification : This approach retains the core chemical scaffold—in this case, the phenothiazine ring system of Cyclophenazine—while altering peripheral functional groups or side chains. nih.gov For example, a common strategy involves the synthesis of new amides by reacting the core amine with various acid chlorides, a technique demonstrated in the synthesis of clozapine (B1669256) analogues. google.com This allows for the introduction of diverse chemical functionalities.

Structural Simplification and Fragmentation : Complex natural products or drugs can be systematically deconstructed into smaller, less complex fragments that retain biological activity. nih.gov These "privileged fragments" are easier to synthesize and can be reassembled into novel scaffolds, providing a flexible route to new derivatives. nih.gov

Modification of Physicochemical Properties : The physical properties of a drug can be altered without changing the core covalent structure. One such method is the formation of ionic liquids, where the hydrochloride salt of a compound like Cyclophenazine is replaced with a different counter-ion to modify properties such as solubility or stability. googleapis.comgoogle.comgoogleapis.com

Table 2: Strategies for Analogue Generation

| Modification Strategy | Description | Primary Goal | Reference |

|---|---|---|---|

| Scaffold-Based Modification | Altering side chains or functional groups on the core phenothiazine structure. | Explore structure-activity relationships, improve efficacy. | nih.gov |

| Fragmentation | Deconstructing the molecule into key fragments for reassembly into new scaffolds. | Simplify synthesis, discover novel core structures. | nih.gov |

| Ionic Liquid Formation | Replacing the original counter-ion (chloride) with another to form a new salt. | Modify physicochemical properties like solubility and stability. | googleapis.comgoogle.com |

| Fatty Acid Conjugation | Covalently attaching a fatty acid like docosahexaenoic acid (DHA) to the molecule. | Alter pharmacokinetic profile. | google.com |

The study of drug metabolites is crucial as they can possess their own biological activity. The synthesis of analogues based on these metabolites is a sophisticated strategy in drug development. The process begins with the identification of the major metabolites of the parent drug, this compound, which are formed in the body through metabolic processes like oxidation or demethylation.

Once a metabolite's structure is identified, synthetic chemists design and create analogues of it. The synthesis would employ standard organic reactions to construct the core structure of the metabolite and introduce further modifications. theswissbay.ch

Following synthesis, a rigorous characterization process is essential to confirm the identity and purity of the new compound. This involves a suite of analytical techniques. For similar psychoactive compound analogues, methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for elucidating the molecular structure. nih.gov High-Performance Liquid Chromatography (HPLC) is typically used to assess the purity of the final product.

Table 3: Steps in the Synthesis and Characterization of Metabolite Analogues

| Step | Description | Key Techniques/Methods |

|---|---|---|

| 1. Metabolite Identification | Identifying the chemical structures of metabolites formed from the parent drug in vivo or in vitro. | Mass Spectrometry (MS), Liquid Chromatography (LC-MS). |

| 2. Analogue Design | Designing new molecules based on the structure of an identified metabolite. | Computational modeling, structure-activity relationship analysis. |

| 3. Chemical Synthesis | The laboratory preparation of the designed metabolite analogue. | Multi-step organic synthesis, purification by chromatography. theswissbay.ch |

| 4. Structural Characterization | Confirming the exact chemical structure of the newly synthesized compound. | NMR Spectroscopy, GC-MS, Infrared (IR) Spectroscopy. nih.gov |

| 5. Purity Analysis | Quantifying the purity of the synthesized analogue. | High-Performance Liquid Chromatography (HPLC). |

Molecular and Cellular Pharmacology of Cyclophenazine Hydrochloride

Central Nervous System Mechanistic Investigations

Cyclobenzaprine (B1214914) hydrochloride is a centrally acting skeletal muscle relaxant that is structurally related to tricyclic antidepressants. nih.gov Its primary site of action is within the central nervous system (CNS), specifically the brainstem, rather than directly on skeletal muscles or at the neuromuscular junction. nih.govpatsnap.comdroracle.ai

Elucidation of Brainstem-Level Modulations

Research indicates that cyclobenzaprine's primary mechanism for muscle relaxation originates within the brainstem. nih.govpatsnap.com Pharmacological studies suggest that the compound's effects are similar to those of tricyclic antidepressants. fda.gov The core action involves a reduction of tonic somatic motor activity, which influences both the gamma (γ) and alpha (α) motor systems. nih.govdroracle.aifda.gov This modulation is believed to result from interference with the transmission of nerve signals within the brainstem, leading to a decrease in muscle hyperactivity. patsnap.com

Animal models have been crucial in demonstrating that cyclobenzaprine does not act directly on skeletal muscle or at the neuromuscular junction. droracle.ai Instead, its influence is exerted at the brainstem level. droracle.ai The mechanism is thought to involve the inhibition of descending motor pathways, potentially the coeruleus-spinal or reticulospinal tracts, which ultimately reduces the firing of motor neurons. drugbank.com

Analysis of Influence on Spinal Cord Activity

More recent research suggests that the compound's effects on the spinal cord may be linked to its interaction with serotonergic pathways. drugbank.com Specifically, the inhibition of descending serotonergic pathways through its action on 5-HT2 receptors may contribute to its therapeutic effects. drugbank.com It is important to note, however, that cyclobenzaprine has not been found to be effective in treating muscle spasticity that originates from cerebral or spinal cord diseases. fda.govdrugbank.com

Neurotransmitter System Interactions

Cyclobenzaprine's mechanism is complex and involves significant interactions with multiple neurotransmitter systems, most notably the serotonergic system. patsnap.comwikipedia.org

Serotonergic System Modulation

The compound's influence on the serotonergic system is multifaceted, involving both direct receptor antagonism and inhibition of serotonin (B10506) reuptake.

Cyclobenzaprine is a potent antagonist of several 5-HT2 receptor subtypes. nih.govnih.gov Its pharmacological profile shows that it binds with significant affinity to the 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors. wikipedia.orgnih.gov The affinities for these receptors are within the therapeutic concentration range, indicating that this antagonism is a key component of its clinical action. nih.gov This antagonism at 5-HT2 receptors, particularly within the spinal cord, is believed to contribute to its muscle relaxant properties. nih.govdrugbank.com

One study quantified the antagonistic potency of cyclobenzaprine at the 5-HT2A receptor, demonstrating a Kb (equilibrium dissociation constant) of 28.78 nmol/l. nih.gov

| Receptor Subtype | Action | Binding Affinity (Ki or Kb in nmol/l) |

|---|---|---|

| 5-HT2A | Antagonist | 28.78 (Kb) nih.gov |

| 5-HT2B | Antagonist | Data indicates affinity within therapeutic range wikipedia.orgnih.gov |

| 5-HT2C | Antagonist | Data indicates affinity within therapeutic range wikipedia.orgnih.gov |

| 5-HT6 | Antagonist | Data indicates affinity within therapeutic range wikipedia.orgnih.gov |

| 5-HT7 | Antagonist | Data indicates affinity within therapeutic range wikipedia.orgnih.gov |

In addition to its receptor antagonism, cyclobenzaprine also functions as a potent blocker of the serotonin transporter, thereby inhibiting the reuptake of serotonin from the synaptic cleft. wikipedia.orgnih.gov This action increases the concentration of serotonin in the synapse, leading to enhanced serotonergic neurotransmission. This mechanism is shared with the tricyclic antidepressant class of drugs, to which cyclobenzaprine is structurally very similar. wikipedia.org

Interactions with the Serotonin Transporter Gene (SLC6A4)

The serotonin transporter (SERT), encoded by the SLC6A4 gene, is a critical protein in the regulation of serotonergic neurotransmission. While the primary mechanism of action for phenothiazines like Perphenazine is not serotonin reuptake inhibition, they often exhibit affinity for a wide range of neuroreceptors and transporters. The interaction of Perphenazine with SERT is generally considered weak compared to its potent activity at dopamine (B1211576) receptors. This indicates that its direct impact on serotonin reuptake is not a principal component of its pharmacological profile, distinguishing it from classic serotonin reuptake inhibitors (SSRIs).

Noradrenergic System Modulation

Perphenazine interacts with multiple components of the noradrenergic system, including the norepinephrine (B1679862) transporter (NET) and adrenergic receptors.

Similar to its effect on the serotonin transporter, Perphenazine displays a relatively low affinity for the norepinephrine transporter (NET). This suggests that inhibition of norepinephrine reuptake is not a primary mechanism of its action. Its potency at NET is significantly lower than its potent antagonism at various neurotransmitter receptors.

| Receptor Target | Binding Affinity (Ki, nM) |

| α1-Adrenergic Receptor | High Affinity |

| α2-Adrenergic Receptor | Moderate to Low Affinity |

Note: Specific Ki values can vary between studies based on experimental conditions. "High Affinity" generally implies Ki < 100 nM.

Cholinergic System Modulation

Perphenazine exhibits antagonist activity at muscarinic acetylcholine (B1216132) receptors, which contributes to its anticholinergic effects. nih.govmedicinenet.com The affinity for these receptors is typically moderate compared to its high affinity for dopamine D2 receptors. Blockade of M1, M2, and M3 receptors can influence various physiological functions regulated by the parasympathetic nervous system.

Dopaminergic System Interactions

The most prominent feature of the molecular pharmacology of Perphenazine is its potent interaction with the dopaminergic system. patsnap.com It acts as a strong antagonist at dopamine receptors, particularly the D2 subtype, which is central to its primary therapeutic action. nih.govdrugbank.compediatriconcall.com

Perphenazine binds with very high affinity to D2 receptors. nih.govmedchemexpress.com This potent blockade in the mesolimbic pathway is thought to be the core mechanism for its effects on the symptoms of psychosis. pediatriconcall.com In addition to its potent D2 antagonism, Perphenazine also shows affinity for other dopamine receptor subtypes, including D1 and D3. drugbank.commedchemexpress.com Its robust interaction with the D2 receptor family solidifies its classification as a high-potency typical antipsychotic agent. nih.govwikipedia.org

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D2 | 0.56 medchemexpress.com |

| Dopamine D3 | 0.43 medchemexpress.com |

Note: Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; lower values indicate higher binding affinity.

Dopamine Transporter Inhibition

Cyclophenazine (B97007) hydrochloride, as a member of the phenothiazine (B1677639) class of antipsychotics, is understood to interact with the dopamine transporter (DAT). Antipsychotic agents generally exhibit a direct, though low-affinity, inhibition of the dopamine transporter. This action blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby increasing the extracellular concentration of dopamine.

| Compound Class | Target | Effect | Affinity Level |

|---|---|---|---|

| Phenothiazines (General) | Dopamine Transporter (DAT) | Inhibition of Dopamine Reuptake | Low |

| Cyclobenzaprine (Related Compound) | Dopamine Transporter (DAT) | Inhibition of Dopamine Reuptake | Low Micromolar |

D2 Dopamine Receptor Binding Dynamics

The primary mechanism of action for phenothiazine antipsychotics, including Cyclophenazine hydrochloride, is the antagonism of D2 dopamine receptors in the mesolimbic pathway of the brain. This blockade of D2 receptors is central to the therapeutic effects of these drugs in psychosis.

Research on various phenothiazine drugs, such as chlorpromazine (B137089), perphenazine, and fluphenazine, has elucidated the binding affinities of these compounds and their metabolites for the D2 receptor. These studies reveal that the parent drugs exhibit a high affinity for D2 receptors. Furthermore, certain metabolites also retain significant receptor binding activity. Specifically, ring-hydroxylated and N-demethylated metabolites show relative potencies for D2 receptor binding that range from 20% to 70% compared to the parent compound. Conversely, metabolites formed through ring sulfoxidation are found to be virtually inactive at D2 receptors. This indicates that the therapeutic activity of phenothiazines is attributable to both the parent drug and a subset of its active metabolites.

| Compound/Metabolite Type | D2 Receptor Binding Affinity | Contribution to Pharmacological Effect |

|---|---|---|

| Parent Phenothiazine Drug | High | Significant |

| Ring-Hydroxylated Metabolites | Moderate to High (20-70% of parent) | Potentially Significant |

| N-Demethylated Metabolites | Moderate to High (20-70% of parent) | Potentially Significant |

| Ring Sulfoxide (B87167) Metabolites | Virtually Inactive | Negligible |

Histaminergic System Modulation

This compound also exerts significant effects on the histaminergic system, a common characteristic of first-generation antipsychotics of the phenothiazine class.

Histamine (B1213489) H1 Receptor Antagonism

Phenothiazines are recognized as potent antagonists of the histamine H1 receptor. This action involves competitively blocking the binding of histamine to H1 receptors, thereby preventing the downstream effects typically mediated by histamine, such as vasodilation and increased vascular permeability. The antagonism of central H1 receptors is a key pharmacological feature of this drug class.

Enzymatic Biotransformation Pathways

The metabolism of this compound is a complex process involving multiple enzymatic pathways, primarily occurring in the liver. The biotransformation is characterized by Phase I reactions catalyzed by Cytochrome P450 enzymes, followed by Phase II conjugation reactions, predominantly glucuronidation.

Role of Cytochrome P450 Enzymes (CYP3A4, CYP1A2, CYP2D6)

The metabolism of phenothiazines is heavily reliant on the cytochrome P450 (CYP) superfamily of enzymes. Specific isoforms, including CYP3A4, CYP1A2, and to a lesser extent, CYP2D6, are instrumental in the oxidative metabolism of these compounds.

Studies on the phenothiazine chlorpromazine show that CYP1A2 is the principal enzyme responsible for N-demethylation and a major contributor to 5-sulfoxidation. CYP3A4 also plays a secondary role in the 5-sulfoxidation pathway for this compound. Research on the structurally related tricyclic compound, cyclobenzaprine, further supports the primary involvement of CYP3A4 and CYP1A2 in N-demethylation, with CYP2D6 identified as having only a minor role. These findings suggest a general metabolic pathway for tricyclic compounds like this compound, where CYP1A2 and CYP3A4 are the main catalysts for Phase I biotransformation.

| CYP450 Isoform | Metabolic Reaction | Role in Phenothiazine/Tricyclic Metabolism |

|---|---|---|

| CYP1A2 | N-Demethylation, 5-Sulfoxidation | Primary/Major |

| CYP3A4 | N-Demethylation, 5-Sulfoxidation | Primary/Major |

| CYP2D6 | N-Demethylation | Minor |

Glucuronidation Processes and Metabolite Formation

Following Phase I oxidative metabolism, phenothiazines and their metabolites undergo Phase II conjugation reactions, with glucuronidation being the most significant pathway. This process involves the attachment of a glucuronic acid moiety to the drug molecule or its metabolites, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.

Glucuronidation substantially increases the water solubility of the compounds, facilitating their excretion from the body via urine or bile. For phenothiazines like chlorpromazine, a large proportion, estimated at around 80%, of the drug excreted in urine is in the form of O-glucuronide conjugates. These conjugates are formed not only from the parent drug but also from its sulfoxide and demethylated metabolites. The parent compound of the class, phenothiazine itself, is known to be excreted as phenothiazine-N-glucuronide. This extensive glucuronidation is a critical detoxification step, as the resulting glucuronide metabolites are generally considered pharmacologically inactive.

Preclinical Efficacy and Pharmacodynamics in Animal Models

Evaluation of Skeletal Muscle Relaxant Activity

The skeletal muscle relaxant effects of Cyclophenazine (B97007) hydrochloride have been demonstrated across several models of muscle hyperactivity. nih.gov

Animal models are crucial for simulating the complex physiological conditions of muscle spasms and rigidity.

Cyclophenazine hydrochloride has been shown to be effective in models of decerebrate rigidity in cats. nih.gov This model induces intense and continuous muscle contraction by removing inhibitory cerebral influences on the brainstem and spinal cord. The ability of this compound to attenuate this type of rigidity underscores its central mechanism of action, likely involving brainstem pathways that regulate muscle tone. nih.gov

Table 1: Efficacy of this compound in a Supraspinal Rigidity Model

| Animal Model | Effect Observed | Implied Site of Action |

| Decerebrate Cat | Attenuation of rigidity | Brainstem |

While specific studies focusing solely on this compound in ischemic cord rigidity models are not extensively detailed in the provided search context, its mechanism of action suggests potential efficacy. The compound's ability to reduce tonic somatic motor activity points to a role in modulating the hyperexcitability that can arise from ischemic damage to the spinal cord.

Evidence from animal studies suggests that the net effect of this compound is a reduction of tonic somatic motor activity, influencing both gamma (γ) and alpha (α) motor systems. nih.govnih.govdroracle.ai This dual influence is believed to be central to its muscle relaxant properties. nih.gov

Alpha (α) Motor Neurons: These large lower motor neurons are responsible for innervating extrafusal muscle fibers, directly initiating muscle contraction.

Gamma (γ) Motor Neurons: These neurons innervate intrafusal muscle fibers within muscle spindles and are crucial for regulating the sensitivity of these spindles to muscle stretch.

By modulating the activity of both systems, this compound can effectively decrease the excessive muscle tone and involuntary contractions that characterize muscle spasms. nih.gov This coordinated reduction in motor neuron excitability is thought to originate from the compound's actions on brainstem pathways. fda.gov

Models of Skeletal Muscle Hyperactivity

Assessment of Antidepressant-Like Effects in Animal Models

Pharmacological studies in animal models have revealed a similarity between the effects of this compound and structurally related tricyclic antidepressants. nih.govnih.govnih.gov These effects include antagonism of reserpine-induced symptoms and potentiation of norepinephrine (B1679862). nih.govnih.gov This structural and pharmacological relationship suggests that this compound may possess antidepressant-like properties. nih.gov

Table 2: Comparative Pharmacological Effects in Animal Models

| Pharmacological Effect | This compound | Tricyclic Antidepressants |

| Reserpine Antagonism | Observed | Observed |

| Norepinephrine Potentiation | Observed | Observed |

| Anticholinergic Effects | Potent | Potent |

| Sedation | Observed | Observed |

While initially investigated for potential use as an antidepressant, its primary development has been as a skeletal muscle relaxant. nih.gov However, its activity on serotonergic pathways, particularly as a 5-HT2 receptor antagonist, may contribute to both its muscle relaxant and potential mood-altering effects.

Studies on Alcohol Intake Modulation in Animal Models

Research into the direct modulation of voluntary alcohol intake by cyclobenzaprine (B1214914) hydrochloride in animal models is limited. However, a key study investigated the interaction between cyclobenzaprine and ethanol in rodents, focusing on the central depressant effects and enzymatic interactions.

In this study, the administration of cyclobenzaprine to mice was found to significantly enhance the narcotic effects of ethanol. nih.gov This suggests a potentiation of the central nervous system depressant properties of alcohol in the presence of cyclobenzaprine. The study reported that this enhancement of ethanol-induced narcosis was more pronounced in male mice compared to female mice. nih.gov

Furthermore, the in vitro part of the study explored the impact of cyclobenzaprine on the primary enzymes responsible for ethanol metabolism. It was observed that cyclobenzaprine inhibited the activity of endogenous rat liver alcohol dehydrogenase in a concentration-dependent manner. nih.gov Conversely, it had minimal effect on hepatic aldehyde dehydrogenase activity. nih.gov The inhibition of alcohol dehydrogenase, a crucial enzyme in the breakdown of ethanol, may contribute to the observed enhancement of ethanol's sedative effects. nih.gov These findings suggest that the interaction between cyclobenzaprine and ethanol involves both pharmacodynamic and pharmacokinetic mechanisms. nih.gov

Table 1: Effects of Cyclobenzaprine on Ethanol-Induced Narcosis and Liver Enzymes in Rodents

| Parameter | Animal Model | Observation |

|---|---|---|

| Ethanol-Induced Narcosis | Mice | Enhanced by cyclobenzaprine administration. nih.gov |

| Sex Difference in Narcosis | Mice | Effect was greater in males than in females. nih.gov |

| Liver Alcohol Dehydrogenase | Rat (in vitro) | Inhibited by cyclobenzaprine. nih.gov |

Note: The available research primarily focuses on the potentiation of ethanol's sedative effects and enzymatic inhibition rather than on the modulation of voluntary alcohol consumption or preference in animal models.

Comparative Pharmacological Profiles with Structurally Related Tricyclic Antidepressants in Animal Studies

Cyclobenzaprine shares a close structural resemblance to tricyclic antidepressants (TCAs) such as amitriptyline and imipramine, which is reflected in their overlapping pharmacological profiles in animal studies. nih.govnih.govresearchgate.net

A comparative analysis of the receptor binding affinities of cyclobenzaprine, amitriptyline, and imipramine reveals both similarities and differences. While all three compounds exhibit activity at various neurotransmitter receptors, their potencies differ. For instance, cyclobenzaprine is a potent antagonist at serotonin (B10506) 5-HT2A receptors. nih.gov In a comparative study, while the affinity profiles were considered qualitatively similar, cyclobenzaprine showed higher affinities for 5-HT2A, 5-HT2C, and 5-HT7 receptors compared to imipramine, but was significantly less potent at the serotonin transporter. nih.gov

Table 2: Comparative Receptor Affinity (Ki, nM) of Cyclobenzaprine, Amitriptyline, and Imipramine

| Receptor | Cyclobenzaprine | Amitriptyline | Imipramine |

|---|---|---|---|

| Serotonin Transporter | 130 | 4.3 | 0.9 |

| Norepinephrine Transporter | 39 | 35 | 1.1 |

| Dopamine (B1211576) Transporter | 7,667 | 3,250 | 8,500 |

| Serotonin 5-HT2A Receptor | 20 | 29 | 119 |

| Serotonin 5-HT2C Receptor | 62 | 6 | 120 |

| Serotonin 5-HT7 Receptor | 69 | 126 | 1,000 |

Data extracted from in vitro studies. nih.gov

In vivo studies in animal models have further elucidated these comparative aspects. One study in spinalized rats investigated the effects of cyclobenzaprine, amitriptyline, and cyproheptadine on spinal reflexes. nih.gov The results indicated that all three compounds significantly inhibited the facilitatory effects of a 5-HT2 receptor agonist on flexor reflexes and both monosynaptic and polysynaptic spinal reflex potentials. nih.gov This suggests that the inhibitory effects of these compounds on spinal reflexes are mediated through the antagonism of 5-HT2 receptors within descending serotonergic pathways. nih.gov

The structural similarity between cyclobenzaprine and amitriptyline is particularly close, with cyclobenzaprine differing by only a single double bond in the central ring. nih.gov This subtle structural difference, however, can lead to variations in their pharmacological and clinical profiles. While both are recognized for their central nervous system effects, their primary clinical applications differ, with cyclobenzaprine primarily used as a muscle relaxant and amitriptyline as an antidepressant. medicinenet.com

In Vitro Research Methodologies and Findings

Analytical Method Development and Validation for Cyclobenzaprine (B1214914) Hydrochloride

The development of robust and reliable analytical methods is crucial for the quantitative and qualitative assessment of cyclobenzaprine hydrochloride in various samples. Research has focused on techniques that offer high sensitivity, specificity, and stability-indicating capabilities.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of cyclobenzaprine hydrochloride, offering versatility through various modes of application.

An eco-friendly micellar HPLC method has been developed for the determination of cyclobenzaprine hydrochloride in its pure form, in tablets, and in spiked human urine. nih.gov This technique represents a green analytical chemistry approach by using a mobile phase composed of an aqueous solution of a surfactant above its critical micelle concentration, which minimizes the use of hazardous organic solvents. nih.gov

The chromatographic separation was achieved using a C8 monolithic column with a micellar eluent consisting of 0.15M sodium dodecyl sulfate, 15% n-propanol, 0.02M orthophosphoric acid (at pH 4.5), and 0.3% triethylamine. nih.gov Detection of the effluent was set at a UV wavelength of 225 nm. nih.gov This method proved to be advantageous due to its sensitivity, simplicity, and rapid analysis time of less than six minutes. nih.gov A key benefit of the micellar HPLC technique is its ability to analyze the drug in biological fluids like urine without requiring complex preliminary extraction steps. nih.gov The method was validated according to ICH guidelines, confirming its linearity, accuracy, precision, and specificity. nih.gov

Table 1: Chromatographic Conditions for Micellar HPLC Method

| Parameter | Specification |

| Column | C8 monolithic (100mm x 4.6mm i.d., 5µm) |

| Mobile Phase | 0.15M SDS, 15% n-propanol, 0.02M orthophosphoric acid (pH 4.5), 0.3% triethylamine |

| Detection (UV) | 225 nm |

| Linear Range | 2-40 µg/mL |

| Analysis Time | < 6 minutes |

Stability-indicating methods are essential for detecting the presence of degradation products and ensuring the purity of a drug substance. A gradient reverse-phase HPLC (RP-HPLC) method has been developed for the quantitative determination of related substances of cyclobenzaprine hydrochloride in pharmaceutical dosage forms. pharmascholars.com

This method utilizes an Inertsil ODS 3V C18 column (250 mm x 4.6 mm, 5 µm) with a gradient mobile phase. pharmascholars.com The mobile phase consists of 0.025M Potassium dihydrogen phosphate (B84403) buffer (pH 3.0) as mobile phase-A and acetonitrile (B52724) as mobile phase-B, delivered at a flow rate of 1.7 mL/min. pharmascholars.com Detection is performed at 245 nm. pharmascholars.com The method was validated according to ICH guidelines and subjected to forced degradation studies, including acid, base, and oxidative hydrolysis, as well as thermal and photolytic stress conditions. pharmascholars.com The results confirmed that the method is specific and capable of separating the active ingredient from its degradation products, proving its stability-indicating power. pharmascholars.com

Another stability-indicating RP-HPLC method was developed for the simultaneous estimation of cyclobenzaprine hydrochloride and aceclofenac. pharmasm.com This method used a C18 column with a mobile phase of Buffer (pH 5.0) and Methanol (60:40) at a flow rate of 1.0 ml/min, with detection at 237 nm. pharmasm.com

Table 2: Parameters for Stability-Indicating HPLC Method

| Parameter | Specification |

| Column | Inertsil ODS 3V, C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.025M Potassium dihydrogen phosphate (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.7 mL/min |

| Detection (UV) | 245 nm |

| Run Time | 60 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool renowned for its high sensitivity and selectivity, making it ideal for bioanalytical applications. lcms.cznih.gov A sensitive and rapid LC-MS/MS method has been developed for the quantitative determination of cyclobenzaprine in human plasma. actascientific.comnih.gov

In one such method, sample preparation involved a liquid-liquid extraction from plasma. nih.gov The chromatographic separation was performed on an Ultimate XB-CN column using an isocratic mobile phase of acetonitrile and water (40:60, v/v) containing 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid. nih.gov Detection was achieved using a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with electrospray ionization (ESI). nih.gov The specific ion transition monitored for cyclobenzaprine was m/z 276.2→216.2. nih.gov This validated method demonstrated a lower limit of quantification (LLOQ) of 0.049 ng/mL and was successfully applied to a pharmacokinetic study. nih.gov Another method reported an LLOQ of 0.05 ng/mL and an average recovery of 82.883% from plasma. actascientific.com

Electrochemical Detection Methods

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds like cyclobenzaprine hydrochloride. These methods are often characterized by high sensitivity, rapid response, and cost-effectiveness.

A novel electrochemical sensor was developed for the determination of cyclobenzaprine hydrochloride using a carbon paste electrode modified with sulfur-incorporated graphitic carbon nitride (S-GCN) and titanium dioxide (TiO₂) nanoparticles. nih.govnih.gov This modified electrode (S-GCN/TiO₂@CPE) demonstrated enhanced electrocatalytic activity towards the oxidation of cyclobenzaprine compared to unmodified or singly modified electrodes. nih.gov

The electrochemical behavior was investigated using cyclic voltammetry and square wave voltammetry (SWV). nih.gov Optimal performance was achieved at a physiological pH of 7.4. nih.gov The S-GCN/TiO₂@CPE showed a synergistic enhancement in electrochemical detection due to the large active surface area, high conductivity, and rapid electron-transfer rate of the composite material. nih.gov The method was validated for a concentration range of 0.06 to 10 × 10⁻⁷ mol L⁻¹. nih.gov The limits of detection (LOD) and quantification (LOQ) were determined to be 6.4 × 10⁻⁹ M and 2.1 × 10⁻⁸ M, respectively, showcasing the high sensitivity of the sensor. nih.gov

Table 3: Performance of S-GCN/TiO₂-Based Electrochemical Sensor

| Parameter | Value |

| Optimal pH | 7.4 |

| Linear Range | 0.06 to 10 × 10⁻⁷ mol L⁻¹ |

| Limit of Detection (LOD) | 6.4 × 10⁻⁹ M |

| Limit of Quantification (LOQ) | 2.1 × 10⁻⁸ M |

Drug-Excipient Compatibility Studies

No studies detailing the compatibility of Cyclophenazine (B97007) hydrochloride with common pharmaceutical excipients were identified.

Chromatographic Analysis of Interactions

There is no available research that employs chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to analyze the potential interactions between Cyclophenazine hydrochloride and pharmaceutical excipients.

Thermal and Spectral Analysis of Interactions (DSC, FTIR, UV-DRS)

No literature was found that utilizes thermal analysis methods like Differential Scanning Calorimetry (DSC) or spectral analysis techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and UV-Diffuse Reflectance Spectroscopy (UV-DRS) to investigate the interactions of this compound with excipients.

In Vitro Drug Release Kinetics and Formulation Development

Specific data on the in vitro drug release kinetics for any formulation of this compound is not present in the available scientific literature.

Characterization of Extended-Release Pellet Formulations

There are no published studies on the development or characterization of extended-release pellet formulations containing this compound.

High-Throughput Screening for In Vitro Drug-Brain Homogenate Binding

No research could be located that describes the use of high-throughput screening methods to assess the in vitro binding of this compound to brain homogenates. While this is a methodology used for many central nervous system drugs, specific data for this compound is not available. nih.govresearchgate.netsygnaturediscovery.com

Structure Activity Relationship Sar and Structural Analogue Investigations

Analysis of the Tricyclic Ring System Contribution to Activity

The tricyclic ring system is a fundamental structural component of phenothiazines and is essential for their pharmacological activity. This scaffold provides the necessary three-dimensional conformation for interaction with various receptors, primarily dopamine (B1211576) receptors. frontiersin.orgebi.ac.uk The planarity and electron distribution of this ring system significantly influence the compound's ability to bind to its biological targets.

The nature and position of substituents on the tricyclic nucleus are critical determinants of activity and selectivity. For many phenothiazine (B1677639) antipsychotics, substitution at the C-2 position of the phenothiazine ring with an electron-withdrawing group, such as a trifluoromethyl group (as seen in related compounds like trifluoperazine), generally enhances neuroleptic potency. frontiersin.org This is attributed to the alteration of the electronic properties of the ring system, which in turn affects the conformation of the side chain and its interaction with the receptor.

Table 1: Influence of Tricyclic Ring Substitution on the Activity of Phenothiazine Derivatives

| Substituent at C-2 | General Effect on Neuroleptic Activity |

| Hydrogen | Low activity |

| Chlorine | Moderate activity |

| Trifluoromethyl | High activity |

| Methoxy | Reduced activity |

This table presents generalized SAR findings for the phenothiazine class of compounds.

Identification of Key Pharmacophores for Receptor Binding and Functional Modulation

A pharmacophore model describes the essential spatial arrangement of molecular features that are necessary for a drug to interact with its target receptor and elicit a biological response. For phenothiazine derivatives, the key pharmacophoric elements for dopamine receptor antagonism have been well-characterized. researchgate.net

The primary pharmacophoric features include:

The Tricyclic Ring System: As discussed, this serves as the hydrophobic core and provides the structural backbone.

The Aliphatic Side Chain: A three-carbon chain separating the phenothiazine nitrogen (N-10) and the terminal amine is generally optimal for neuroleptic activity. Shortening or lengthening this chain often leads to a decrease in potency or a shift in pharmacological profile.

The Terminal Amine Group: A basic, protonatable nitrogen atom at the end of the side chain is crucial for forming an ionic bond with an acidic residue (such as aspartate) in the dopamine receptor binding pocket. nih.gov The nature of the substituents on this nitrogen also influences potency and selectivity. Piperazine-containing side chains, as seen in the broader class of phenothiazines, are often associated with high potency.

Computational docking studies on related 1-phenyl-benzazepine derivatives have provided insights into the key interactions with dopamine D1 and D5 receptors, highlighting the importance of a salt bridge between the quaternary nitrogen of the ligand and an aspartate residue, as well as hydrogen bonding and hydrophobic interactions involving the aromatic rings. nih.gov While these studies were not on Cyclophenazine (B97007) hydrochloride itself, they offer a plausible model for its interaction with dopamine receptors.

Table 2: Key Pharmacophoric Features of Phenothiazine-type Dopamine Antagonists

| Pharmacophoric Feature | Role in Receptor Binding |

| Aromatic Rings (Tricyclic Core) | Hydrophobic interactions with the receptor pocket. |

| Propyl Linker | Provides optimal distance and orientation between the tricyclic system and the terminal amine. |

| Basic Amine | Forms a crucial ionic bond with an acidic residue in the receptor. |

| Electron-withdrawing group at C-2 | Enhances potency by modulating the electronic properties of the ring system. |

This table outlines the generally accepted pharmacophoric features for phenothiazine-based dopamine receptor antagonists.

Rational Design and Synthesis of Cyclophenazine Hydrochloride Analogues for Targeted Activity

Key areas for modification in the rational design of phenothiazine analogues include:

Modification of the C-2 Substituent: Introducing different electron-withdrawing groups can fine-tune the electronic properties and potency.

Alteration of the N-10 Side Chain: Varying the length and branching of the alkyl chain can impact activity and selectivity. Introducing conformational constraints, such as incorporating the chain into a ring system, can also be explored.

Derivatization of the Terminal Amine: Modifying the substituents on the terminal nitrogen can influence receptor affinity, selectivity, and pharmacokinetic properties like lipophilicity and metabolic stability.

The synthesis of such analogues would typically involve multi-step procedures starting from a substituted phenothiazine core, followed by N-alkylation with a suitable side chain precursor. For instance, the synthesis of Fluphenazine hydrochloride, a related phenothiazine, involves the N-alkylation of 2-(trifluoromethyl)-10H-phenothiazine. researchgate.net A similar approach could be envisioned for the synthesis of this compound analogues.

Application of Structure-Property-Activity Relationship (SPAR) Models in Related Chemical Space

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property-Activity Relationship (SPAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.netresearchgate.net These models are valuable in drug discovery for predicting the activity of novel compounds and for understanding the molecular features that govern their behavior.

While specific SPAR models for this compound have not been detailed in the available literature, numerous QSAR studies have been conducted on various series of phenothiazine derivatives. researchgate.net These studies typically use a range of molecular descriptors, such as:

Topological descriptors: Which describe the connectivity of atoms in the molecule.

Electronic descriptors: Such as HOMO and LUMO energies, which relate to the molecule's electronic properties.

Steric descriptors: Like molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: Such as the partition coefficient (logP), which is a measure of the molecule's lipophilicity.

These descriptors are then used to build mathematical models that can predict the biological activity of new compounds. For example, a QSAR study on phenothiazine derivatives with anti-MDR (multi-drug resistance) activity identified descriptors such as LUMO energy, LogP, and molecular weight as being important for predicting cytotoxicity. researchgate.net Such models, while not specific to this compound, demonstrate the utility of SPAR and QSAR approaches in understanding the SAR of the broader phenothiazine chemical space.

Table 3: Common Descriptors Used in QSAR/SPAR Models of Phenothiazine-related Compounds

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to receptor interaction and reactivity. |

| Steric | Molecular Weight, Molecular Volume | Influences fit within the receptor binding pocket. |

| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions. |

| Topological | Connectivity indices | Describes the branching and shape of the molecule. |

This table provides examples of descriptors commonly employed in SPAR/QSAR studies of chemical classes that include phenothiazines.

Future Directions and Emerging Research Avenues for Cyclophenazine Hydrochloride

Novel Synthetic Routes and Green Chemistry Initiatives for Cyclobenzaprine (B1214914) Hydrochloride Production

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. For Cyclobenzaprine hydrochloride, research has explored novel synthetic pathways aimed at improving yield, simplifying procedures, and reducing the environmental footprint.

One innovative approach involves a one-pot synthesis process. This method starts with the reaction of 5-dibenzosuberenone with a Grignard reagent derived from 3-dimethylaminopropyl chloride google.com. The subsequent hydrolysis and dehydration reactions are carried out in the presence of aqueous hydrochloric acid without the need to isolate intermediate compounds google.com. This streamlined process is advantageous for large-scale industrial production due to its compact nature, lower cost, and high yield google.com. Another described method starts with 5H-dibenzo[a,d]cycloheptatriene-5-ketone, which undergoes a Wittig reaction to form cyclobenzaprine. The final hydrochloride salt is then produced by introducing dry hydrogen chloride and recrystallizing from dehydrated alcohol, resulting in a high-purity product google.com.

In line with the principles of green chemistry, the pharmaceutical industry is increasingly focused on sustainable practices. researchgate.netresearchgate.net These initiatives aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netresearchgate.net Key green chemistry strategies applicable to the synthesis of Cyclobenzaprine hydrochloride include the use of safer, alternative solvents like water or bio-based solvents, and the adoption of energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing jddhs.com. The principle of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, is also a critical consideration in designing greener synthetic routes researchgate.net. The use of catalytic reactions, as opposed to stoichiometric reagents, is another fundamental green chemistry approach that can reduce waste and enhance efficiency researchgate.net.

| Synthetic Approach | Key Features | Advantages |

| One-Pot Synthesis | Reaction of 5-dibenzosuberenone with a Grignard reagent, followed by in-situ hydrolysis and dehydration. | Cost-effective, compact process, high yield, suitable for industrial scale-up. google.com |

| Wittig Reaction Route | Starts with 5H-dibenzo[a,d]cycloheptatriene-5-ketone, followed by reaction with a Wittig reagent and subsequent salt formation. | High purity of the final product, simple operation. google.com |

| Green Chemistry Principles | Application of principles like atom economy, use of safer solvents, and energy-efficient methods. | Reduced environmental impact, improved sustainability, potential for cost savings. researchgate.netresearchgate.netjddhs.com |

Advanced Preclinical Models for Comprehensive Mechanistic Elucidation

The elucidation of a drug's precise mechanism of action is fundamental to its therapeutic application. For Cyclobenzaprine hydrochloride, a centrally acting muscle relaxant, various preclinical models have been employed to understand its effects. nih.govnih.gov

Early preclinical research in animal models, such as cats, was instrumental in determining that Cyclobenzaprine hydrochloride primarily acts within the central nervous system at the brain stem level, rather than directly on skeletal muscle or at the neuromuscular junction. nih.govnih.gov These studies showed that the drug reduces tonic somatic motor activity, influencing both gamma and alpha motor systems. nih.govdroracle.ai More recent in-vivo studies using Swiss albino mice have been utilized to assess the pharmacokinetics and pharmacodynamics of novel formulations, such as those for intranasal delivery. nih.govresearchgate.net Animal models are essential for evaluating the safety and efficacy of new drugs and treatment strategies before they are introduced in human trials. researchgate.net The choice of animal model is critical, with mice being frequently used due to their size, cost-effectiveness, and ease of breeding. youtube.com

In addition to in-vivo models, in-vitro systems play a crucial role. For instance, the RPMI2650 cell monolayer, a human nasal epithelial cell line, has been used to assess the trans-mucosal permeability and cytotoxicity of Cyclobenzaprine hydrochloride nanoparticle formulations. nih.govresearchgate.net Such models are valuable for initial screening and for understanding cellular-level interactions.

| Model Type | Specific Model | Research Focus | Key Findings |

| In-Vivo | Cat | Site of muscle relaxant action | Acts primarily at the brain stem, not directly on skeletal muscle. nih.govnih.gov |

| In-Vivo | Swiss Albino Mice | Pharmacokinetics and pharmacodynamics of nanoparticle formulations | Thiolated chitosan nanoparticles enhance brain uptake and antinociceptive activity via intranasal route. nih.govresearchgate.net |

| In-Vitro | RPMI2650 cell monolayer (human nasal epithelial cells) | Trans-mucosal permeability and toxicity of intranasal formulations | Thiolated chitosan nanoparticles show high permeation and low toxicity. nih.govresearchgate.net |

Exploration of Polypharmacology and Undiscovered Off-Target Effects

Polypharmacology, the ability of a single drug to interact with multiple targets, is a critical aspect of drug action that influences both therapeutic efficacy and adverse effect profiles. Cyclobenzaprine hydrochloride, which is structurally similar to tricyclic antidepressants, exhibits a complex pharmacological profile. nih.govwikipedia.org

Its primary mechanism is believed to be the antagonism of the 5-HT2A receptor, which contributes to its muscle relaxant effects by reducing tonic somatic motor activity at the brain stem. droracle.aipatsnap.com However, its activity extends to other receptors. It is also known to be an antagonist of histamine (B1213489) H1 receptors, which likely contributes to its sedative effects, and it has anticholinergic properties due to its antagonism of muscarinic acetylcholine (B1216132) receptors. droracle.aiwikipedia.orgnih.gov Furthermore, it acts as an antagonist at α1- and α2-adrenergic receptors and inhibits the reuptake of serotonin (B10506) and norepinephrine (B1679862). wikipedia.orgpatsnap.com

These off-target effects are responsible for some of the compound's known side effects. For example, anticholinergic effects can lead to dry mouth, confusion, and urinary retention. nih.govclevelandclinic.org A significant and serious potential off-target effect is serotonin syndrome, a condition caused by excessive serotonin levels in the brain. goodrx.com This risk is heightened when Cyclobenzaprine hydrochloride is co-administered with other serotonergic medications. goodrx.commayoclinic.org Rare but serious cardiac side effects, such as arrhythmias, have also been reported and are thought to be related to its structural similarity to tricyclic antidepressants which can affect cardiac sodium channels. nih.govgoodrx.com

| Target/Effect | Pharmacological Action | Associated Therapeutic/Side Effect |

| 5-HT2A Receptor | Antagonist | Primary muscle relaxant effect. droracle.aipatsnap.com |

| Histamine H1 Receptor | Antagonist | Sedation, drowsiness. droracle.aiwikipedia.org |

| Muscarinic Acetylcholine Receptors | Antagonist | Anticholinergic effects (e.g., dry mouth, confusion). nih.govwikipedia.orgnih.gov |

| Adrenergic Receptors (α1, α2) | Antagonist | Potential cardiovascular effects. wikipedia.orgpatsnap.com |

| Serotonin and Norepinephrine Transporters | Reuptake Inhibition | Contributes to antidepressant-like properties and risk of serotonin syndrome. wikipedia.orgmayoclinic.org |

Development of Targeted Delivery Systems Based on Preclinical Data and Pharmacodynamic Insights

Conventional oral administration of Cyclobenzaprine hydrochloride is associated with certain drawbacks, including a significant first-pass metabolism, which results in a bioavailability of only 33-55%, and side effects like sedation. researchgate.netdrugbank.com To overcome these limitations and enhance therapeutic efficacy, research has focused on the development of targeted and novel drug delivery systems. researchgate.netjuniperpublishers.com

A promising approach is the intranasal delivery of Cyclobenzaprine hydrochloride. tandfonline.com This route bypasses the blood-brain barrier, allowing for direct delivery to the central nervous system where the drug exerts its primary effects. tandfonline.com Studies have focused on formulating Cyclobenzaprine hydrochloride into thiolated chitosan nanoparticles. nih.gov Chitosan, a biocompatible polymer, is used to create nanoparticles that can encapsulate the drug. nih.gov Thiolation of the chitosan enhances its mucoadhesive properties, increasing the residence time in the nasal cavity, and improves its permeability across the nasal mucosa. nih.govresearchgate.net

Preclinical studies in Swiss albino mice have demonstrated that intranasally administered Cyclobenzaprine hydrochloride-loaded thiolated chitosan nanoparticles lead to significantly enhanced brain uptake of the drug compared to an aqueous drug solution. nih.gov This targeted delivery also resulted in improved pain alleviation in models of hyperalgesia. nih.gov Other novel formulations being explored include nanoemulgels for transdermal delivery and oral osmotic delivery systems designed to control the release of the drug. juniperpublishers.comnih.gov

| Delivery System | Key Components | Rationale | Preclinical Findings |

| Intranasal Nanoparticles | Thiolated Chitosan | Bypass blood-brain barrier, enhance mucosal permeability and residence time. nih.govresearchgate.nettandfonline.com | Significantly enhanced brain uptake and pain alleviation in mice. nih.gov |

| Transdermal Nanoemulgel | Oil-in-water nanoemulsion in a gel base | Overcome oral delivery obstacles, enhance bioavailability through the skin. juniperpublishers.com | Optimized formulation showed high in-vitro drug release. juniperpublishers.com |

| Oral Osmotic System | Core tablet with drug and osmotic agent (mannitol), surrounded by a semipermeable membrane. | Controlled, zero-order drug release. | Release rate can be modulated by membrane thickness and is independent of orifice size and hydrodynamic conditions. nih.gov |

Integration of Computational Chemistry and Machine Learning in Cyclobenzaprine Hydrochloride Research

Computational chemistry and machine learning are increasingly powerful tools in pharmaceutical research, offering the potential to accelerate drug development and provide deeper insights into drug behavior.

Physiologically based biopharmaceutics modeling (PBBM) is a computational approach that has been applied to Cyclobenzaprine hydrochloride. simulations-plus.com PBBM can simulate the in-vivo behavior of different drug formulations, helping to predict their pharmacokinetic profiles. simulations-plus.comnih.gov This is particularly useful in the development of extended-release formulations, where it can help establish a "bioequivalence safe space" to guide formulation design and potentially reduce the need for extensive clinical bioequivalence studies. simulations-plus.comnih.gov

While specific machine learning applications for Cyclobenzaprine hydrochloride are not yet widely reported, the potential for this technology is vast. Machine learning models could be trained on existing data to predict potential off-target effects or to identify patient populations most likely to respond to treatment. In the broader context of drug discovery, AI and machine learning are being used to unlock novel therapeutic hypotheses, rapidly identify chemical matter with desired properties, and identify the right patients and endpoints to accelerate clinical development.

| Technology | Application in Cyclobenzaprine Research | Potential Future Directions |

| Computational Chemistry (PBBM) | Development of extended-release formulations by predicting in-vivo behavior and establishing bioequivalence safe spaces. simulations-plus.comnih.gov | Optimization of novel drug delivery systems; simulation of drug-target interactions to elucidate polypharmacology. |

| Machine Learning | Not yet widely reported for Cyclobenzaprine hydrochloride specifically. | Prediction of adverse drug reactions; identification of patient responders; design of novel analogues with improved properties. |

Q & A

Q. What are the established synthetic pathways for Cyclophenazine Hydrochloride, and how can purity be optimized during synthesis?

Q. How is the structural stability of this compound assessed under varying storage conditions?

Stability studies should include:

- Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures .

- Hygroscopicity testing : Exposure to 40–80% relative humidity (RH) over 28 days, monitored via gravimetry .

- Photostability : UV-Vis spectroscopy before/after light exposure (ICH Q1B guidelines) .

Advanced Research Questions

Q. What pharmacological mechanisms underlie this compound’s tranquilizing effects, and how can receptor binding assays be optimized?

Cyclophenazine likely targets dopaminergic and serotonergic pathways due to structural similarities to phenothiazine derivatives . Methodological recommendations:

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperone for D2 receptors) in rat striatal membranes .

- Dose-response curves : EC₅₀/IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism) .

- Controls : Include haloperidol (D2 antagonist) and ketanserin (5-HT2A antagonist) to validate specificity .

Data Contradiction Note : Discrepancies in IC₅₀ values across studies may arise from differences in membrane preparation or ligand concentration .

Q. How can in vivo neurobehavioral models (e.g., open-field tests) be designed to evaluate this compound’s efficacy while minimizing bias?

- Experimental design : Randomized, blinded trials using Sprague-Dawley rats (n ≥ 10/group) .

- Dosing : Acute (1–5 mg/kg i.p.) vs. chronic (14-day) administration to assess tolerance .

- Endpoint metrics : Locomotor activity (beam breaks), grooming frequency, and fecal boli counts .

- Bias mitigation : Use automated tracking software (e.g., EthoVision) to reduce observer bias .

Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?

- In vitro-in vivo correlation (IVIVC) : Compare hepatocyte viability (MTT assay) with serum ALT/AST levels in rodents .

- Mechanistic studies : Evaluate mitochondrial membrane potential (JC-1 staining) to confirm apoptosis pathways .

- Meta-analysis : Apply Cochrane systematic review principles to aggregate data from ≥3 independent studies .

Methodological Best Practices

- Analytical reproducibility : Triplicate runs for HPLC-UV quantification (RSD <2%) .

- Safety protocols : Use fume hoods, nitrile gloves, and respiratory protection during synthesis (per SDS guidelines) .

- Data reporting : Follow Beilstein Journal guidelines for experimental details (e.g., solvent ratios, reaction times) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.